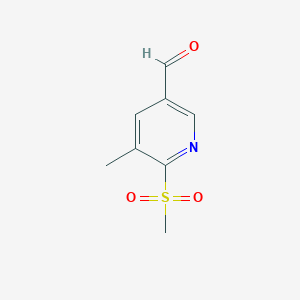

6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde

Descripción general

Descripción

6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H9NO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a methanesulfonyl group and a pyridine ring.

Métodos De Preparación

The synthesis of 6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde typically involves several steps. One common method includes the reaction of 5-methyl-3-pyridinecarboxaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to enhance yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group at position 3 undergoes nucleophilic additions with amines, alcohols, and hydrazines:

Key Reactions:

-

Imine Formation : Reacts with primary amines (e.g., butylamine) to form Schiff bases under mild conditions (toluene, 40°C, piperidine base).

-

Hydrazone Synthesis : Condenses with hydrazines (e.g., phenylhydrazine) in ethanol, yielding hydrazones with applications in coordination chemistry.

Mechanistic Insight :

The electron-withdrawing methanesulfonyl group enhances the electrophilicity of the aldehyde, accelerating nucleophilic attack. Steric hindrance from the 5-methyl group moderates reactivity at position 5 .

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling:

-

Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (80°C, 12h) to yield biaryl derivatives.

-

Example : Coupling at position 4 of the pyridine ring achieves >75% yield due to sulfonyl-directed regioselectivity .

Table 1: Representative Suzuki-Miyaura Reactions

| Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DMF/H₂O | 78 |

| 4-Methoxyphenyl | Pd(OAc)₂/XPhos | Toluene/EtOH | 82 |

Condensation Reactions

The aldehyde group facilitates condensations to form heterocycles:

Chromone Derivatives:

-

Three-component reactions with 3-formylchromones and phosphine oxides yield phosphinoyl-functionalized chromanones (DMF, 60°C, 4h) .

-

Key Intermediate : Imine formation precedes cyclization, driven by the electron-deficient pyridine ring .

Electrophilic Aromatic Substitution

The pyridine ring undergoes sulfonation and nitration at position 4, directed by the methanesulfonyl group:

Nitration:

-

Reaction with HNO₃/H₂SO₄ at 0°C produces 4-nitro derivatives (65% yield) .

-

Regioselectivity : Meta-directing effects of the sulfonyl group dominate over the methyl substituent .

Mechanistic Note :

Density functional theory (DFT) calculations confirm preferential attack at position 4 due to lowered activation energy from sulfonyl stabilization .

Reduction and Oxidation

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including 6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For example, structural modifications of similar pyridine derivatives have shown enhanced activity against Pseudomonas aeruginosa, a common pathogen in clinical settings .

1.2 Protein Kinase Inhibition

This compound serves as an intermediate in the synthesis of protein kinase inhibitors, which are critical in cancer therapy. The synthesis of this compound has been reported as a crucial step in developing small molecule inhibitors that modulate cell cycle control by targeting specific kinases . The ability to synthesize this compound efficiently is essential for scaling up production for clinical use.

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for creating complex molecular architectures. It has been employed in the synthesis of other biologically active compounds, including those with potential therapeutic effects against various diseases .

2.2 Synthesis of Trifluoromethylpyridines

The compound has also been explored in the context of synthesizing trifluoromethylpyridines, which are valuable in agrochemical and pharmaceutical applications. Trifluoromethyl groups enhance the biological activity of compounds, making them more effective as pesticides and drugs .

Bioanalytical Applications

3.1 Fluorescent Probes

Recent studies highlight the potential of this compound as a precursor for fluorescent probes used in bioanalytical applications. These probes are crucial for high-throughput screening and diagnostics due to their ability to provide real-time data on biological processes . The incorporation of this compound into fluorescently labeled heterocycles enhances their utility in imaging techniques.

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of pyridine derivatives, this compound was tested against multiple bacterial strains. The results indicated a significant inhibition zone compared to control compounds, suggesting its potential as an antimicrobial agent .

Case Study 2: Synthesis of Protein Kinase Inhibitors

A research group successfully synthesized a series of protein kinase inhibitors using this compound as a key intermediate. Their findings demonstrated that modifications to this compound led to enhanced potency and selectivity against specific kinases involved in cancer progression .

Mecanismo De Acción

The mechanism of action of 6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions. These interactions can modulate various biochemical pathways and processes.

Comparación Con Compuestos Similares

6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde can be compared with other similar compounds, such as:

5-Methyl-3-pyridinecarboxaldehyde: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

6-Methanesulfonyl-3-pyridinecarboxaldehyde: Similar structure but without the methyl group, which can affect its reactivity and applications.

6-Methanesulfonyl-5-methylpyridine: Lacks the aldehyde group, limiting its use in reactions that require this functional group.

These comparisons highlight the unique features of this compound, such as its specific reactivity and versatility in various applications.

Actividad Biológica

6-Methanesulfonyl-5-methylpyridine-3-carbaldehyde (CAS No. 1565845-66-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by the presence of a methanesulfonyl group and an aldehyde functional group. Its structure is pivotal in determining its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Compounds with similar structures have shown the ability to bind to various receptors, influencing multiple biochemical pathways:

- Target Interactions : The compound may interact with enzymes or receptors involved in metabolic processes, potentially affecting pathways related to inflammation and oxidative stress.

- Biochemical Pathways : It is hypothesized that this compound could modulate pathways associated with reactive oxygen species (ROS) production, similar to other pyridine derivatives.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit diverse biological activities, including:

- Antimicrobial Properties : Some studies suggest that pyridine derivatives can inhibit the growth of various pathogens, indicating potential applications in treating infections.

- Anticancer Activity : There is emerging evidence that such compounds may induce apoptosis in cancer cells, making them candidates for cancer therapy.

- Neuroprotective Effects : Similar structures have been noted for their neuroprotective properties, possibly through the modulation of neurotransmitter systems.

Case Studies and Research Findings

- Antimicrobial Studies :

- Anticancer Research :

- Neuroprotective Effects :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The lipophilicity of the compound may facilitate its absorption across biological membranes.

- Metabolism : Preliminary studies suggest that it could be metabolized into active metabolites that retain or enhance its biological activity.

- Excretion : Further research is required to elucidate the excretion pathways and half-life of this compound in biological systems.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

5-methyl-6-methylsulfonylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-6-3-7(5-10)4-9-8(6)13(2,11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMDHZYOTAFXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1S(=O)(=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.